7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methylbenzylthio group in its structure suggests that it may exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine
The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the methylbenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of “7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. The presence of the bromophenyl and methylbenzylthio groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-methylphenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Uniqueness
The uniqueness of “7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” lies in the specific combination of the bromophenyl and methylbenzylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-13-3-2-4-14(11-13)12-26-19-22-21-17-18(25)23(9-10-24(17)19)16-7-5-15(20)6-8-16/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRVJRAQFTVTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.